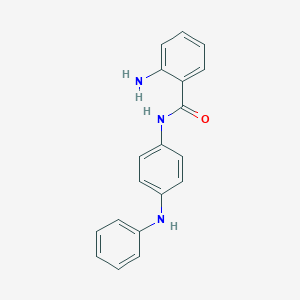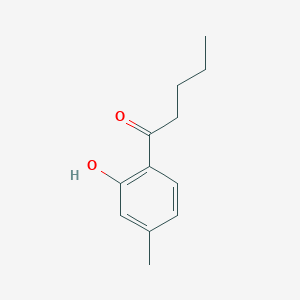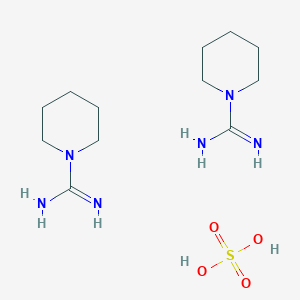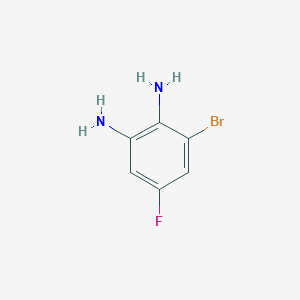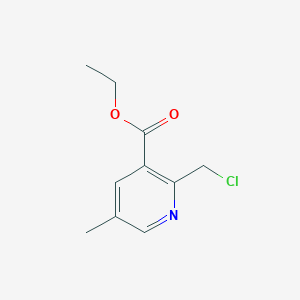
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol
Overview
Description
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PPM is a small molecule that can be synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mechanism Of Action
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol exhibits its activity by inhibiting the activity of various enzymes. For example, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has also been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division. This results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activity, which is beneficial in the treatment of various diseases, including cancer and Alzheimer's disease. (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has also been found to exhibit significant activity against various enzymes, including acetylcholinesterase, tyrosine kinase, and histone deacetylase.
Advantages And Limitations For Lab Experiments
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. Furthermore, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to exhibit significant activity against various enzymes, which makes it a potential candidate for drug discovery. However, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to study its activity in aqueous solutions.
Future Directions
For the study of (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol include the study of its activity against other enzymes and diseases, the synthesis of (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol derivatives with improved solubility and activity, and the development of (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol-based drugs for the treatment of various diseases.
Scientific Research Applications
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosine kinase, and histone deacetylase. Furthermore, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to exhibit significant anti-inflammatory and antioxidant activity.
properties
IUPAC Name |
[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-2-1-7-14(9-12)8-11-3-5-13-6-4-11/h3-6,12,15H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAURVGQXKNCTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596624 | |
| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol | |
CAS RN |
174560-96-4 | |
| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


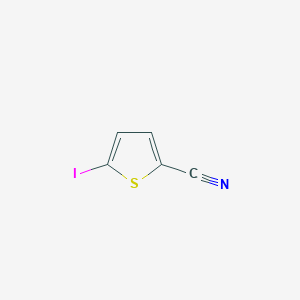
![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)

